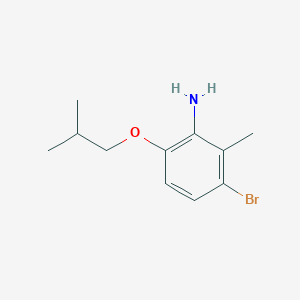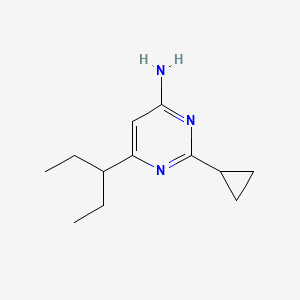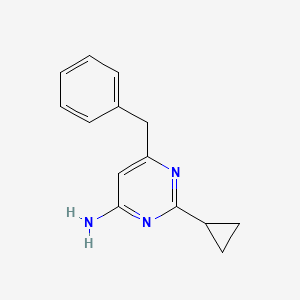
3-Bromo-6-isobutoxy-2-methylphenylamine
Übersicht
Beschreibung
3-Bromo-6-isobutoxy-2-methylphenylamine (3-BIMP) is an organic compound with a wide range of applications in scientific research. It is a brominated aromatic amine derived from the parent compound 2-methylphenylamine. It is a valuable reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition, 3-BIMP has been studied for its potential use in medicinal chemistry and as a drug delivery system.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-isobutoxy-2-methylphenylamine is not yet fully understood. However, it is believed that it acts as a catalyst in the synthesis of various compounds, such as drugs, dyes, and polymers. In addition, it is thought to be involved in the formation of drug delivery systems, as well as in the formation of polymers for use in drug delivery systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-6-isobutoxy-2-methylphenylamine are not yet fully understood. However, it is believed that it may have some effects on the body, such as increased metabolic rate and increased energy production. In addition, it may also have some effects on the immune system, such as increased production of antibodies and increased activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-6-isobutoxy-2-methylphenylamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized from the parent compound 2-methylphenylamine. In addition, it is stable in a wide range of temperatures and is not toxic. However, it is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 3-Bromo-6-isobutoxy-2-methylphenylamine. For example, it could be further studied for its potential use in medicinal chemistry and drug delivery systems. In addition, it could be studied for its potential use in the synthesis of other compounds, such as dyes and polymers. Finally, it could be studied for its potential use in biotechnology, such as for the production of enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-isobutoxy-2-methylphenylamine has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been studied for its potential use in medicinal chemistry and as a drug delivery system. It has been used in the synthesis of a number of drugs, such as antimalarials, antivirals, and anti-inflammatory agents. In addition, 3-Bromo-6-isobutoxy-2-methylphenylamine has been used in the synthesis of dyes for use in medical imaging, as well as for the synthesis of polymers for use in drug delivery systems.
Eigenschaften
IUPAC Name |
3-bromo-2-methyl-6-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)6-14-10-5-4-9(12)8(3)11(10)13/h4-5,7H,6,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLPGAWRUPXILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)OCC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-isobutoxy-2-methylphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484150.png)
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine](/img/structure/B1484152.png)










![2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484171.png)
![2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1484172.png)